molecular formula C13H21N3O3 B1443109 Ethyl 3-cyano-3-(4-hydroxypiperidin-1-YL)pyrrolidine-1-carboxylate CAS No. 1131451-62-1

Ethyl 3-cyano-3-(4-hydroxypiperidin-1-YL)pyrrolidine-1-carboxylate

Cat. No. B1443109
CAS RN: 1131451-62-1
M. Wt: 267.32 g/mol
InChI Key: DITRGHJAHPIEEN-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-3-(4-hydroxypiperidin-1-YL)pyrrolidine-1-carboxylate, also known as EHPC, is a chemical compound with the molecular formula C13H21N3O3 . It has a molecular weight of 267.32 g/mol .


Synthesis Analysis

The synthesis of Ethyl 3-cyano-3-(4-hydroxy-1-piperidyl)pyrrolidine-1-carboxylate involves a stirred solution of 4-hydroxypiperidine and ethyl 3-oxopyrrolidine-1-carboxylate in 1,2-dichloroethane. Titanium isopropoxide is added to the mixture, which is then stirred at room temperature .

Scientific Research Applications

Selective Androgen Receptor Modulators (SARMs)

Pyrrolidine derivatives, including Ethyl 3-cyano-3-(4-hydroxypiperidin-1-YL)pyrrolidine-1-carboxylate, have been utilized in the development of SARMs. These compounds are designed to selectively target androgen receptors, offering therapeutic potential in diseases like muscle wasting and osteoporosis .

Alzheimer’s Disease Research

The pyrrolidine ring structure is often incorporated into molecules aimed at treating neurodegenerative diseases. Compounds with this structure can influence the stereochemistry of molecules, potentially leading to the development of new treatments for Alzheimer’s disease by affecting amyloid-beta aggregation .

Cancer Therapeutics

The non-planarity and pseudorotation of the pyrrolidine ring allow for the exploration of pharmacophore space, which is crucial in cancer drug design. Ethyl 3-cyano-3-(4-hydroxypiperidin-1-YL)pyrrolidine-1-carboxylate could be a key intermediate in synthesizing novel compounds with anti-cancer properties .

Antiviral Agents

Due to its ability to be structurally diverse, the pyrrolidine scaffold is used in the synthesis of antiviral agents. The compound may serve as a precursor in creating new drugs that can inhibit viral replication in host cells .

Cardiovascular Drug Development

The stereochemistry of pyrrolidine derivatives is significant in cardiovascular drugs, where the orientation of substituents can affect the binding to enantioselective proteins. This compound could be involved in the synthesis of drugs that manage conditions like hypertension and arrhythmias .

Metabolic Disorder Treatments

Compounds with a pyrrolidine structure have been explored for their potential in treating metabolic disorders. The compound’s ability to modify physicochemical parameters makes it a candidate for developing drugs that can treat diseases like diabetes and obesity .

Safety and Hazards

Specific safety and hazard information for Ethyl 3-cyano-3-(4-hydroxypiperidin-1-YL)pyrrolidine-1-carboxylate is not provided in the available resources .

properties

IUPAC Name

ethyl 3-cyano-3-(4-hydroxypiperidin-1-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-2-19-12(18)15-8-5-13(9-14,10-15)16-6-3-11(17)4-7-16/h11,17H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITRGHJAHPIEEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(C1)(C#N)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-cyano-3-(4-hydroxypiperidin-1-YL)pyrrolidine-1-carboxylate

Synthesis routes and methods

Procedure details

To a stirred solution of 4-hydroxypiperidine (464 mg, 4.58 mmol) and ethyl 3-oxopyrrolidine-1-carboxylate (610 mg, 3.82 mmol) in 1,2-dichloroethane (25 mL) was added titanium isopropoxide (1.09 g, 3.82 mmol), and the mixture was stirred at room temperature overnight. Then a 1.0 M solution of diethylaluminum cyanide (1.02 g, 9.17 mmol) was added at room temperature and the mixture was stirred for 24 h. Diluted with dichloromethane (25 mL) and quenched with saturated ammonium chloride solution (10 mL) at 0° C. Then mixture was filtered through a small pad of celite, and the resulting filtrate was concentrated in vacuo to afford the title compound as a yellow gum (1.0 g). 1H NMR (CDCl3, 400 MHz): δ 4.22 (q, 2H), 4.21-4.1 (dd, 1H), 3.79-3.62 (m, 3H), 3.38 (dd, 1H), 2.9 (brs, 1H), 2.7 (brs, 1H), 2.54-2.35 (m, 3H), 2.18-1.85 (brm, 3H), 1.68-1.45 (m, 3H), 1.25 (t, 3H). MS (M+1): 268.14.
Quantity
464 mg
Type
reactant
Reaction Step One
Quantity
610 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.09 g
Type
catalyst
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
diethylaluminum cyanide
Quantity
1.02 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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